molecular formula C15H16ClN5 B1487267 SI-2 hydrochloride CAS No. 1992052-49-9

SI-2 hydrochloride

Cat. No. B1487267
CAS RN: 1992052-49-9
M. Wt: 301.77 g/mol
InChI Key: CDYJHORKRVKALB-VVTVMFAVSA-N
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Description

SI-2 hydrochloride, also known as EPH 116 hydrochloride, is a potent steroid receptor coactivator 3 (SRC-3) inhibitor . It selectively reduces the transcriptional activities and the protein concentrations of SRC-3 in cells through direct physical interactions with SRC-3 . It selectively induces breast cancer cell death with IC50 values in the low nanomolar range (3-20 nM), but does not affect normal cell viability .


Molecular Structure Analysis

The molecular formula of SI-2 hydrochloride is C15H15N5.HCl . Its molecular weight is 301.77 . The NMR data is consistent with its structure .


Physical And Chemical Properties Analysis

SI-2 hydrochloride has a molecular weight of 301.77 and a molecular formula of C15H15N5.HCl .

Scientific Research Applications

Breast Cancer Treatment

SI-2 hydrochloride has been identified as a potent inhibitor of steroid receptor coactivator 3 (SRC-3), which plays a significant role in the progression of breast cancer . It has been shown to reduce SRC1, SRC2, and SRC3 levels in breast cancer cell lines, leading to the inhibition of cell growth with an IC50 value of 3.4 nM. This compound also induces apoptosis and attenuates the migration of MDA-MB48 breast cancer cells in vitro, suggesting its potential as a therapeutic agent in breast cancer treatment .

Cancer Cell Migration Inhibition

The ability of SI-2 hydrochloride to inhibit the migration of cancer cells is particularly noteworthy. By targeting SRC-3, it disrupts the intracellular signaling pathways that are crucial for the metastatic spread of cancer cells. This property could be harnessed to prevent the spread of cancer to other parts of the body, a critical aspect of cancer management .

Apoptosis Induction

Inducing programmed cell death, or apoptosis, is a key strategy in cancer therapy. SI-2 hydrochloride’s capacity to trigger apoptosis in cancer cells provides a mechanism to selectively eliminate malignant cells without affecting healthy tissues. This selective cytotoxicity is essential for reducing side effects and improving patient outcomes in cancer treatments .

Tumor Growth Inhibition

In vivo studies have demonstrated that SI-2 hydrochloride can inhibit tumor growth in a mouse model of breast cancer. This suggests that the compound could be effective in reducing tumor size and improving survival rates in patients with breast cancer. Its oral availability also enhances its potential as a convenient and patient-friendly cancer treatment option .

Steroid Receptor Pathway Modulation

SI-2 hydrochloride’s role as an SRC-3 inhibitor means it can modulate steroid receptor pathways, which are implicated in various physiological processes and diseases. By influencing these pathways, SI-2 hydrochloride could have applications in treating conditions related to hormone imbalances and steroid receptor dysregulation .

Chemical Biology Research Tool

Beyond its therapeutic potential, SI-2 hydrochloride serves as a valuable tool in chemical biology research. It allows scientists to study the function of SRC-3 in cellular processes and understand its role in disease pathogenesis. This can lead to the discovery of new therapeutic targets and the development of novel drugs .

Drug Development

The characterization of SI-2 hydrochloride as an SRC-3 inhibitor opens up new avenues for drug development. By drugging the previously considered ‘undruggable’ SRC-3, researchers can explore the development of similar compounds with improved efficacy and safety profiles for clinical use .

Pharmacokinetic Studies

The solubility and stability of SI-2 hydrochloride in various solvents like water and DMSO make it suitable for pharmacokinetic studies. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound, which are vital parameters in drug development .

Mechanism of Action

SI-2 hydrochloride works by selectively reducing the transcriptional activities and the protein concentrations of SRC-3 in cells through direct physical interactions with SRC-3 . It selectively induces breast cancer cell death with IC50 values in the low nanomolar range (3-20 nM), but does not affect normal cell viability .

properties

IUPAC Name

1-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5.ClH/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2;/h3-10H,1-2H3,(H,17,19);1H/b18-11-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYJHORKRVKALB-VVTVMFAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=NC2=CC=CC=C2N1C)/C3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SI-2 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SI-2 hydrochloride

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